![molecular formula C19H15N3O2 B2942277 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol CAS No. 1799439-07-8](/img/structure/B2942277.png)
2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . X-ray crystallography analyses reveal that the title compound is a monohydrate .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazole derivatives, including those similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have shown potential in corrosion inhibition. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1) exhibited significant corrosion inhibition efficiency on mild steel in acidic solutions. This derivative was synthesized using microwave irradiation and demonstrated high corrosion inhibition, attributed to the strong adsorption of imidazole molecules (Prashanth et al., 2021).
Cancer Research
Some derivatives of imidazole, structurally related to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have been studied for their potential in cancer research. Specifically, compounds with an imidazole skeleton have been identified as inhibitors targeting topoisomerases, essential enzymes in DNA replication. These compounds showed the ability to induce apoptosis and inhibit tumor growth in certain cancer models, suggesting their potential as anti-cancer agents (Kwon et al., 2015).
Catalysis
Imidazole-based compounds, similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have been used in catalysis. For example, a study on the CuI-catalyzed hydroxylation of aryl bromides identified the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles as effective for promoting this transformation. These compounds facilitated the conversion of both electron-rich and electron-deficient aryl bromides into corresponding substituted phenols, showcasing their role in catalytic processes (Jianhuan et al., 2011).
Optical and Electronic Applications
Imidazole derivatives, similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have found applications in optical and electronic fields. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot process, showed that these compounds had remarkable Stokes' shift ranges and could be used in creating luminescent materials. This indicates potential applications in fields like lighting and display technologies (Volpi et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, which share a similar structure, have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Direcciones Futuras
Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol” and similar compounds could have potential applications in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
2-methoxy-5-(5-pyridin-4-ylbenzimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-19-5-3-15(11-18(19)23)22-12-21-16-10-14(2-4-17(16)22)13-6-8-20-9-7-13/h2-12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUDTPHXOXEUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)
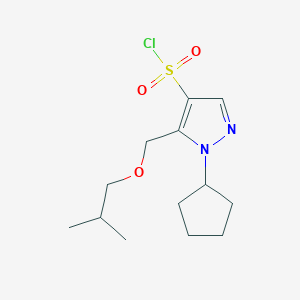

![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)
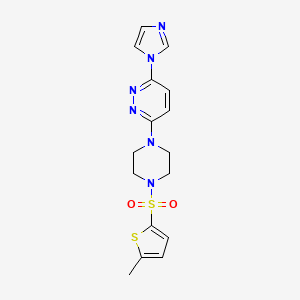
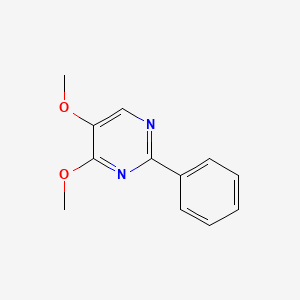
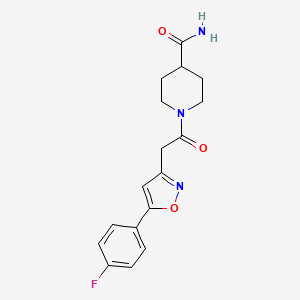
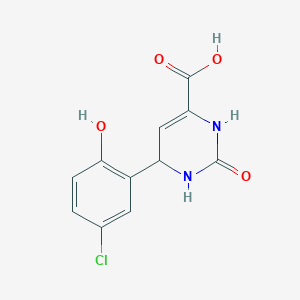
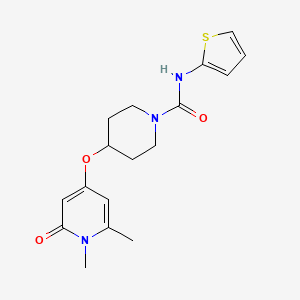
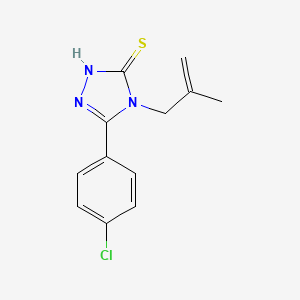
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2942215.png)
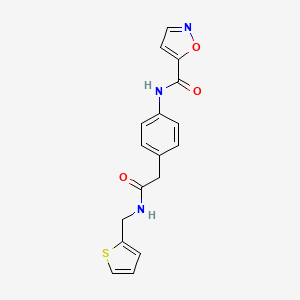
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)